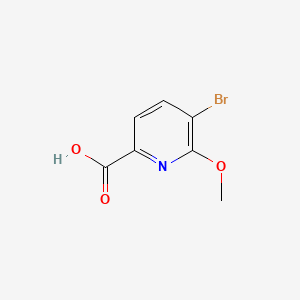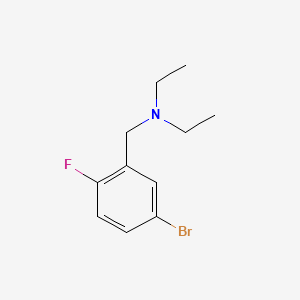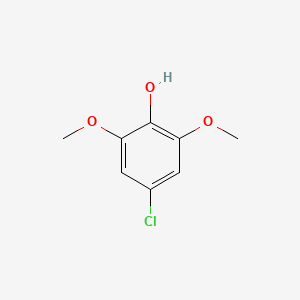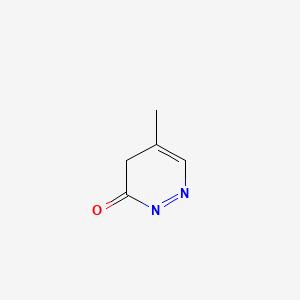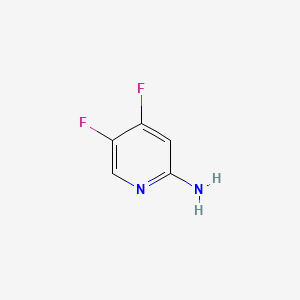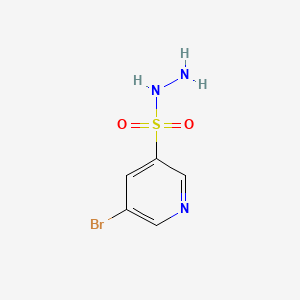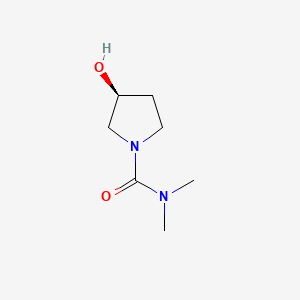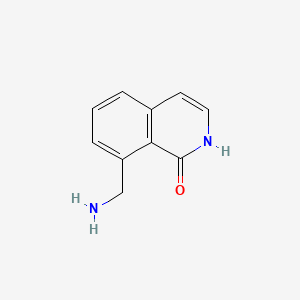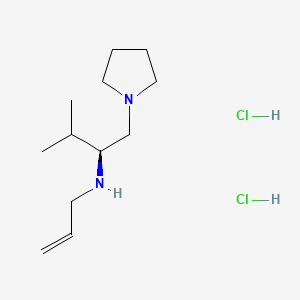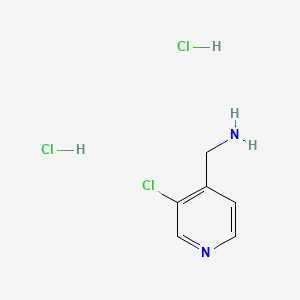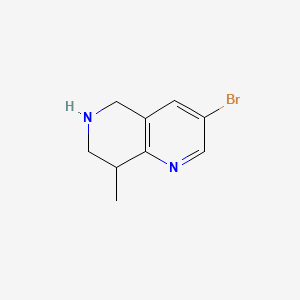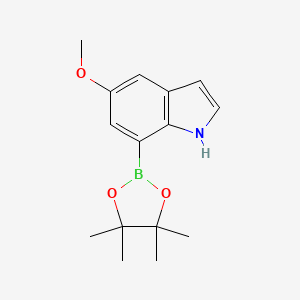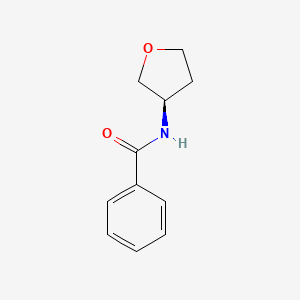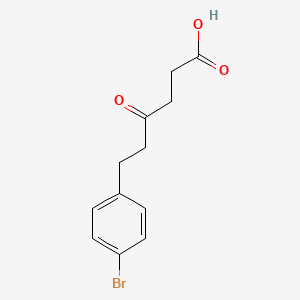
6-(4-Bromophenyl)-4-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-4-oxohexanoic acid, also known as BPHA, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid tryptophan and is commonly used as a building block for the synthesis of various peptides and proteins. BPHA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)-4-oxohexanoic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of tryptophan, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). 6-(4-Bromophenyl)-4-oxohexanoic acid has also been found to have antioxidant properties, and to inhibit the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
6-(4-Bromophenyl)-4-oxohexanoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. 6-(4-Bromophenyl)-4-oxohexanoic acid has also been found to have anti-inflammatory properties, and to inhibit the production of pro-inflammatory cytokines. In addition, 6-(4-Bromophenyl)-4-oxohexanoic acid has been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-Bromophenyl)-4-oxohexanoic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of various peptides and proteins, and as a fluorescent probe for the detection of reactive oxygen species. 6-(4-Bromophenyl)-4-oxohexanoic acid also has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. However, one limitation of using 6-(4-Bromophenyl)-4-oxohexanoic acid is that it can be difficult to synthesize, and may require specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 6-(4-Bromophenyl)-4-oxohexanoic acid. One area of interest is the development of new methods for synthesizing 6-(4-Bromophenyl)-4-oxohexanoic acid, which could make it more accessible to researchers. Another area of interest is the study of the mechanisms underlying the various biochemical and physiological effects of 6-(4-Bromophenyl)-4-oxohexanoic acid, which could lead to the development of new therapies for diseases such as cancer and Alzheimer's disease. Finally, the development of new derivatives of 6-(4-Bromophenyl)-4-oxohexanoic acid could lead to the discovery of new compounds with even more potent effects.
Méthodes De Synthèse
6-(4-Bromophenyl)-4-oxohexanoic acid can be synthesized through a variety of methods, including the reaction of 4-bromobenzoyl chloride with L-tryptophan methyl ester, followed by hydrolysis and decarboxylation. Other methods include the reaction of 4-bromobenzoyl chloride with L-tryptophan in the presence of a base, or the reaction of L-tryptophan with 4-bromobenzoyl isocyanate.
Applications De Recherche Scientifique
6-(4-Bromophenyl)-4-oxohexanoic acid is widely used in scientific research as a building block for the synthesis of various peptides and proteins. It is also used as a fluorescent probe for the detection of reactive oxygen species, and as a substrate for the study of enzymes involved in the metabolism of tryptophan. 6-(4-Bromophenyl)-4-oxohexanoic acid has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Propriétés
IUPAC Name |
6-(4-bromophenyl)-4-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-2,4-5H,3,6-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQOANXIUFLILO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677428 |
Source


|
| Record name | 6-(4-Bromophenyl)-4-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-4-oxohexanoic acid | |
CAS RN |
1263282-83-2 |
Source


|
| Record name | 6-(4-Bromophenyl)-4-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


